molecular formula C10H21NO6 B15178173 Einecs 303-124-6 CAS No. 94158-52-8

Einecs 303-124-6

Cat. No.: B15178173
CAS No.: 94158-52-8
M. Wt: 251.28 g/mol
InChI Key: SGVFJJGCNRTRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 303-124-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). Such compounds are often utilized in industrial applications, including surfactants, coatings, and firefighting foams, due to their thermal stability and hydrophobic properties.

Key inferred characteristics (based on structurally similar compounds in and ):

  • Functional groups: Likely contains fluorinated alkyl chains or ester/ammonium moieties.
  • Applications: Potential use in materials science, electronics, or specialty chemicals.
  • Hazards: May exhibit environmental persistence or bioaccumulation risks, as seen in per- and polyfluoroalkyl substances (PFAS) .

Properties

CAS No.

94158-52-8

Molecular Formula

C10H21NO6

Molecular Weight

251.28 g/mol

IUPAC Name

2-(diethylamino)ethanol;2-hydroxybutanedioic acid

InChI

InChI=1S/C6H15NO.C4H6O5/c1-3-7(4-2)5-6-8;5-2(4(8)9)1-3(6)7/h8H,3-6H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

SGVFJJGCNRTRSQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCO.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate involves the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is typically carried out in a solvent such as 1,2-dichloroethane at elevated temperatures. The mixture is then allowed to cool, and the product is isolated by crystallization. The industrial production of this compound follows similar synthetic routes but may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4,6-triphenylpyrylium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form corresponding reduced species.

    Substitution: The aromatic structure allows for substitution reactions, where different substituents can be introduced into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4,6-triphenylpyrylium tetrafluoroborate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: This compound is used in the study of biological systems and as a probe in fluorescence microscopy.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-triphenylpyrylium tetrafluoroborate involves its interaction with various molecular targets and pathways. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and interactions with other molecules. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

The following comparison focuses on two compounds analogous to EINECS 303-124-6, selected based on structural and functional similarities.

Compound A: (E)-4-Methoxy-4-oxobut-2-enoic Acid (CAS 3052-50-4)

Structural Similarity :

  • Key Differences :
    • Lacks fluorine substituents, which are critical for thermal and chemical stability in fluorinated compounds.
    • Contains a methyl ester group instead of longer alkyl chains or ammonium groups.

Functional Comparison :

Property This compound (Inferred) CAS 3052-50-4
Molecular Weight ~300–400 g/mol 130.10 g/mol
Solubility Low (hydrophobic) Moderate in polar solvents
Applications Surfactants, coatings Organic synthesis intermediate
Hazard Profile Persistent environmental toxin Irritant (H315, H319)

Research Findings :

  • Fluorinated analogs exhibit superior thermal stability (>300°C) compared to non-fluorinated esters like CAS 3052-50-4, which degrade at ~150°C .
Compound B: Quaternary Ammonium Compounds (EINECS 91081-09-3)

Structural Similarity :

  • Key Differences :
    • Includes a chloride counterion, whereas this compound may feature iodide or sulfonate groups.

Functional Comparison :

Property This compound (Inferred) EINECS 91081-09-3
Molecular Weight ~400–500 g/mol ~600 g/mol
Critical Micelle Concentration (CMC) Low (0.1–1 mM) Very low (<0.01 mM)
Applications Firefighting foams, electronics Textile water repellents
Environmental Impact High persistence Bioaccumulative

Research Findings :

  • Quaternary ammonium compounds with perfluorinated chains (e.g., EINECS 91081-09-3) demonstrate exceptional surface activity, reducing water surface tension to <20 mN/m, whereas non-fluorinated analogs achieve only ~30 mN/m .
  • Fluorinated analogs are under regulatory scrutiny for bioaccumulation, necessitating alternatives with shorter fluorinated chains or biodegradable groups .

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
This compound CₙF₂ₙ₊₁X (X = functional group) 300–500 >200 (decomposes)
CAS 3052-50-4 C₅H₆O₄ 130.10 120–125
EINECS 91081-09-3 C₁₄H₁₉F₁₇ClNO 598.7 N/A

Table 2: Hazard and Regulatory Status

Compound Hazard Statements Regulatory Status
This compound H410 (Aquatic toxicity) Restricted under EU PFAS regulations
CAS 3052-50-4 H315, H319 No major restrictions
EINECS 91081-09-3 H413 EPA PFOA Stewardship Program

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.